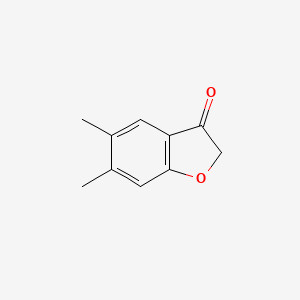

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

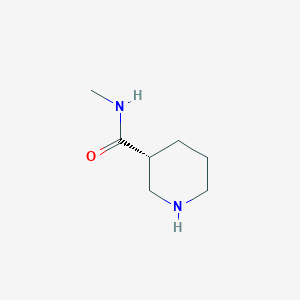

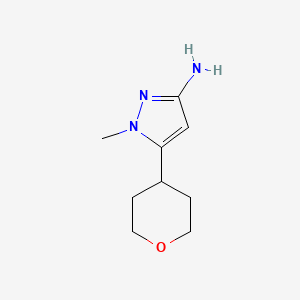

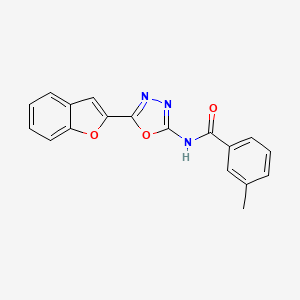

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the CAS Number: 20895-43-6 . It has a molecular weight of 162.19 and is typically stored at room temperature . It is a powder in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6-dimethyl-1-benzofuran-3(2H)-one . The InChI code is 1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a melting point of 105-107 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Environmental Impact

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, as a benzofuran derivative, is a compound of interest in pharmaceutical and chemical research. A notable study by Békássy et al. (2007) demonstrated an environmentally friendly synthesis route for benzofuran derivatives. This method, differing from traditional approaches that use harmful reagents, achieved a 60% preparative yield through a solvent-free reaction catalyzed by solid acids, marking a significant step towards sustainable chemical synthesis (Békássy et al., 2007).

Pharmaceutical Applications

The pharmaceutical relevance of benzofuran derivatives has been explored in several studies. For instance, Rajanarendar et al. (2013) synthesized novel dihydro benzofuran compounds, evaluating their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds showed significant activities, comparable to standard drugs, highlighting the potential of benzofuran derivatives in medical applications (Rajanarendar et al., 2013).

Chemical and Structural Analysis

The structural and chemical properties of benzofuran derivatives have been the subject of extensive research. Nematollahi et al. (2004) developed an efficient electrochemical method for synthesizing new benzofuran derivatives, demonstrating the versatility of these compounds in chemical synthesis (Nematollahi et al., 2004).

Biological and Medicinal Research

Benzofuran derivatives have also been investigated for their biological and medicinal properties. Song & Raskin (2002) isolated a new benzofuran dimer with significant inhibitory activity against prolyl endopeptidase, an enzyme implicated in various diseases. This study underscores the potential of benzofuran derivatives in developing new therapeutic agents (Song & Raskin, 2002).

Antiviral Research

Jang et al. (2016) explored the antiviral activities of a spiro compound derived from benzofuran against influenza A and B viruses, identifying its potential as a novel antiviral agent. This study highlighted the compound's mechanism of action and its effectiveness in inhibiting viral replication (Jang et al., 2016).

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives, including 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in different ways depending on their structure . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Analyse Biochimique

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5,6-dimethyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHZNVNCNPKREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)

![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)